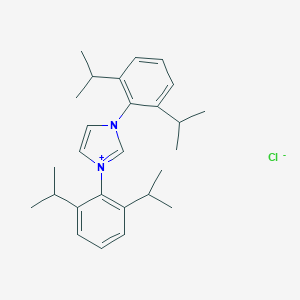

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Description

The exact mass of the compound 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-21H,1-8H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJBQMXODCVJCJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370572 | |

| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250285-32-6 | |

| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, commonly known as IPr·HCl, is a pivotal precursor to one of the most versatile N-heterocyclic carbene (NHC) ligands used in modern organometallic chemistry and catalysis.[1][2][3] Its bulky 2,6-diisopropylphenyl substituents provide exceptional steric shielding to the metal center, enhancing catalyst stability and selectivity.[1][4] This technical guide provides a comprehensive overview of IPr·HCl, including its physicochemical properties, detailed synthesis protocols, and its application in key catalytic transformations, such as Suzuki-Miyaura cross-coupling and Grubbs-catalyzed olefin metathesis.

Physicochemical and Spectroscopic Data

IPr·HCl is a white to off-white crystalline powder that is hygroscopic and should be stored under an inert atmosphere.[4][5] While slightly soluble in water, it shows good solubility in organic solvents like methanol.[4][6]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 250285-32-6 | [4][5][7][8] |

| Molecular Formula | C₂₇H₃₇ClN₂ | [4][7][8][9] |

| Molecular Weight | 425.05 g/mol | [7][8][9] |

| Melting Point | 278 °C (decomposition) | [4][5] |

| Appearance | White to off-white powder/crystal | [3][4][9] |

| Solubility | Slightly soluble in water, soluble in methanol | [4][6] |

| Sensitivity | Hygroscopic | [4] |

Table 2: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | CDCl₃ | 11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.2 (s, 12H) |

| ¹³C NMR | CDCl₃ | 141, 139, 134, 130.5, 129.8, 124, 21, 17.8 |

| ¹³C NMR | DMSO-d₆ | 144.1, 133.8, 132.3, 131.2, 123.9, 123.4, 29.8, 25.5, 24.0 |

Synthesis of IPr·HCl: A Detailed Experimental Protocol

The synthesis of IPr·HCl is typically a two-step process involving the initial formation of a diimine intermediate, followed by cyclization.[4][5]

Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine

-

To a 1000 mL round-bottom flask, add methanol (500 mL), 2,6-diisopropylaniline (63.8 mL, 340 mmol), a 40 wt% aqueous solution of glyoxal (19 mL, 170 mmol), and formic acid (1 mL).[1][10][11]

-

Stir the resulting mixture at room temperature for 3 hours.[1][10][11]

-

A yellow precipitate will form. Collect the solid by filtration and wash it with cold methanol.[1][10]

-

Dry the precipitate under vacuum overnight to yield the diimine product.[1][10]

Step 2: Cyclization to form 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

-

In a 5 L round-bottom flask, dissolve the dried diimine from Step 1 (200 g, 532 mmol) in ethyl acetate (2 L). Stir until all the solid has dissolved.[1][10]

-

In a separate 500 mL Erlenmeyer flask, prepare a solution of paraformaldehyde (20.7 g, 690 mmol) in 4N HCl in dioxane (212 mL, 851 mmol). Stir this solution for 10 minutes.[1][10]

-

Add the paraformaldehyde/HCl solution to the cooled diimine solution.[1][10]

-

Allow the reaction mixture to stir at room temperature for 2 hours. A precipitate will form.[1][10]

-

Collect the precipitate by filtration. Dissolve the solid in methanol (200 mL) and add sodium bicarbonate (15.0 g) portion-wise until gas evolution ceases.[1]

-

Stir the mixture for 1 hour, then remove the solids by filtration.[1][10]

-

Reprecipitate the product from the filtrate by adding diethyl ether (250 mL).[10]

-

Collect the final product by filtration, wash with diethyl ether, and dry under vacuum to afford IPr·HCl as a white powder.[10]

Applications in Catalysis

IPr·HCl is the precursor to the IPr ligand, a bulky NHC that has revolutionized the field of catalysis. The IPr ligand is used to stabilize metal centers in a variety of catalytic reactions, leading to increased activity and stability of the resulting catalysts.[1][4]

Suzuki-Miyaura Cross-Coupling

Palladium-NHC complexes are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl halides and boronic acids.[4][6][12] The bulky IPr ligand promotes the reductive elimination step and prevents catalyst decomposition.

Grubbs-Catalyzed Olefin Metathesis

The second-generation Grubbs catalyst and the Hoveyda-Grubbs catalyst incorporate an NHC ligand, often IPr, in place of a phosphine ligand.[13][14] This modification significantly enhances the catalyst's activity and stability, making it one of the most powerful tools for the formation of carbon-carbon double bonds via olefin metathesis.[13][14]

Safety and Handling

IPr·HCl is classified as a hazardous substance.[12] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[12][15][16]

Table 3: Hazard and Precautionary Statements

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of water/soap |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][16]

Conclusion

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is a cornerstone molecule in the field of organometallic catalysis. Its role as a precursor to the IPr ligand has enabled significant advancements in cross-coupling reactions and olefin metathesis, impacting fields from organic synthesis to materials science and drug development. A thorough understanding of its properties, synthesis, and catalytic applications is essential for researchers and scientists working at the forefront of chemical innovation.

References

- 1. The synthesis of 1,3-Bis-[2,6-bis-(1-methylethyl)-phenyl]-1H-imidazolium chloride_Chemicalbook [chemicalbook.com]

- 2. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride(250285-32-6) 13C NMR [m.chemicalbook.com]

- 3. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride | 250285-32-6 [chemicalbook.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | 250285-32-6 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | 250285-32-6 | FB60752 [biosynth.com]

- 8. 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | C27H37ClN2 | CID 2734913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride synthesis - chemicalbook [chemicalbook.com]

- 11. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]

- 12. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPrHCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, commonly known as IPrHCl. IPrHCl is a crucial precursor to one of the most versatile and widely used N-heterocyclic carbene (NHC) ligands in organometallic chemistry and catalysis.[1][2] Its stability, steric bulk, and straightforward synthesis have made it an indispensable tool in the development of novel catalytic transformations.[1][2]

Physical Properties

IPrHCl is typically a white to off-white or tan crystalline powder.[3][4] It is known to be hygroscopic, meaning it can absorb moisture from the air.[3][5] A dried sample stored in the open air has been observed to absorb approximately 0.5 molar equivalents of water, which can be removed by heating.[5]

Table 1: Physical Properties of IPrHCl

| Property | Value |

| Appearance | White to orange to brown solid/powder[3][4] |

| Molecular Formula | C₂₇H₃₇ClN₂[3] |

| Molar Mass | 425.05 g/mol [3][6] |

| Melting Point | 278 °C (decomposes)[3][6] |

| Solubility | Slightly soluble in water; soluble in ethanol[3] |

| Hygroscopicity | Hygroscopic[3][5] |

Chemical Properties

IPrHCl is an imidazolium salt that serves as a stable precursor to the IPr ligand, an N-heterocyclic carbene. The acidity of the proton at the C2 position of the imidazolium ring is a key chemical feature, though a specific pKa value is not widely reported in the literature. Deprotonation at this position, typically with a base, generates the free carbene, which is a strong σ-donor and can be used to form highly stable and catalytically active metal complexes.[1][2]

Table 2: Chemical and Spectroscopic Data of IPrHCl

| Property | Data |

| CAS Number | 250285-32-6[3] |

| ¹H NMR (CDCl₃) | The chemical shift of the imidazolium proton (NCHN) is reported to be around 10.0 ppm.[7] Another source reports a downfield signal at 10.04 ppm for the NCHN proton, indicating the formation of the imidazolium salt.[7] |

| ¹³C NMR | The ¹³C NMR spectrum provides confirmation of the structure. While specific shifts can vary with the solvent, the key resonances for the aromatic and isopropyl groups are characteristic. |

| Infrared (IR) Spectroscopy | The IR spectrum of IPrHCl shows characteristic C-H stretching vibrations from the aromatic and isopropyl groups. Changes in the FT-IR spectra upon reaction, for instance with a metal and a base, can be used to monitor the formation of the NHC-metal complex.[2] Key regions of interest include C-H stretching (around 2850-3100 cm⁻¹), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and the fingerprint region which contains numerous C-H bending vibrations. |

Experimental Protocols

The synthesis of IPrHCl is well-established and can be performed on a large scale.[2] The most common and efficient method involves the reaction of a 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde and a chloride source, such as chlorotrimethylsilane (TMSCl).[8]

Detailed Synthesis Protocol for IPrHCl [8]

-

Step 1: Synthesis of 1,4-Bis-(2,6-diisopropylphenyl)-1,4-diaza-butadiene

-

To a warmed (50°C) solution of 2,6-diisopropylaniline (1 mol) and a catalytic amount of acetic acid in methanol, a solution of glyoxal (40% in water, 0.5 mol) in methanol is added with vigorous stirring.

-

An exothermic reaction occurs, and the product begins to crystallize.

-

The mixture is stirred for several hours at room temperature.

-

The resulting yellow precipitate is collected by filtration, washed with methanol, and dried under vacuum.

-

-

Step 2: Synthesis of IPrHCl

-

A round bottom flask is charged with the 1,4-bis-(2,6-diisopropylphenyl)-1,4-diaza-butadiene (1 equivalent) and ethyl acetate. The mixture is heated to 70°C.

-

Paraformaldehyde (approximately 1 equivalent) is added to the solution.

-

A solution of chlorotrimethylsilane (TMSCl) (approximately 1 equivalent) in ethyl acetate is added dropwise with vigorous stirring over a period of about 45 minutes.

-

The resulting yellow suspension is stirred at 70°C for 2 hours.

-

After cooling, the suspension is filtered, and the solid is washed with ethyl acetate and tert-butyl methyl ether.

-

The solid is dried to yield IPrHCl as a colorless microcrystalline powder with a typical yield of around 81%.[8]

-

Visualizations

Caption: Workflow for the two-step synthesis of IPrHCl.

IPrHCl is the precursor to the IPr ligand, which is widely used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The following diagram illustrates the generally accepted catalytic cycle for this reaction using a Pd-IPr catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride 97 250285-32-6 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of IPrHCl as an NHC precursor

An In-depth Technical Guide to the Discovery and History of IPrHCl as an N-Heterocyclic Carbene (NHC) Precursor

Introduction

N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and steric tuneability have led to the development of highly active and stable catalysts for a wide range of chemical transformations. Among the vast library of NHCs, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is one of the most successful and widely utilized. This technical guide provides a comprehensive overview of the discovery and history of its essential precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl), from its initial synthesis to the development of highly efficient synthetic protocols.

Discovery and Historical Context

The journey to IPrHCl is rooted in the broader history of stable carbenes. While the synthesis of the first NHC-metal complexes dates back to the work of Wanzlick and Öfele in the 1960s, the field was revolutionized by the isolation of the first stable free carbene, a phosphinocarbene, by Bertrand in 1989, followed by Arduengo's isolation of the first stable N-heterocyclic carbene, 1,3-di(adamantyl)imidazol-2-ylidene (IAd), in 1991.

The IPr ligand, and by extension its precursor IPrHCl, was first introduced by the research group of Steven P. Nolan in 1999.[1][2][3] This development was driven by the search for sterically demanding and electron-rich ligands to improve the efficacy of palladium catalysts in cross-coupling reactions.[1] The initial synthesis of IPrHCl was a significant adaptation of a general protocol developed by Arduengo for other imidazolium salts.[3] It was found that the one-pot synthesis methods that were effective for less bulky NHC precursors were largely inefficient for the sterically hindered IPrHCl.[1]

The original synthetic route developed by Nolan and coworkers involved a two-step process:

-

Formation of a diazabutadiene: The condensation of two equivalents of 2,6-diisopropylaniline with one equivalent of glyoxal.

-

Cyclization: The reaction of the resulting diazabutadiene with paraformaldehyde and anhydrous hydrochloric acid (from a solution in dioxane) in toluene.[1][4]

This initial method, while successful, provided a modest yield of 47%.[4]

Evolution of Synthetic Protocols

Recognizing the growing importance of the IPr ligand in catalysis, efforts were made to develop more efficient and scalable syntheses for IPrHCl. A significant breakthrough was the development of a modified protocol that utilized chlorotrimethylsilane (TMSCl) as a chloride source and ethyl acetate as the solvent.[4] This improved method offers several advantages, including higher yields, milder reaction conditions, and easier product isolation. The product precipitates from the reaction mixture as a microcrystalline powder, simplifying purification.[4] This robust protocol has been reported to provide IPrHCl in yields as high as 81%.[4][5]

A proposed mechanism for the cyclization reaction involves the initial formation of an iminium salt from the diazadiene, formaldehyde, and HCl (or TMSCl).[4] Subsequent loss of HCl is thought to generate an imino-azomethine ylide, which then undergoes a 1,5-dipolar electrocyclization to form an oxy-imidazoline intermediate.[4] Elimination of the oxygen-containing group then yields the final imidazolium salt, IPrHCl.[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of IPrHCl, based on the improved, high-yield methodology.

Synthesis of N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene

This procedure outlines the synthesis of the diazadiene intermediate.

-

Reagents:

-

2,6-diisopropylaniline (1.0 mol)

-

Glyoxal (40% aqueous solution, 0.5 mol)

-

Methanol

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

A solution of 2,6-diisopropylaniline (1.0 mol) and a catalytic amount of acetic acid (e.g., 1 mL) in methanol is warmed to approximately 50°C with vigorous stirring.[3][4]

-

A solution of glyoxal (0.5 mol) in methanol is added dropwise to the warmed aniline solution.[3][4]

-

An exothermic reaction occurs, and the product begins to crystallize.[3][4]

-

The mixture is stirred for several hours (e.g., 10 hours) at room temperature.[3][4]

-

The resulting yellow crystalline solid is collected by filtration and washed with cold methanol until the filtrate is colorless.[3][4]

-

The product is dried under vacuum to yield the pure diazadiene. A typical yield for this step is around 89%.[4]

-

Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl)

This procedure describes the cyclization of the diazadiene to form IPrHCl.

-

Reagents:

-

N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (1.0 equivalent)

-

Paraformaldehyde (1.0-1.1 equivalents)

-

Chlorotrimethylsilane (TMSCl) (1.0 equivalent)

-

Ethyl acetate

-

-

Procedure:

-

A round-bottom flask is charged with ethyl acetate and heated to 70°C.[3][4]

-

The diazadiene (1.0 eq) and paraformaldehyde (1.0-1.1 eq) are added to the heated solvent.[3][4]

-

A solution of TMSCl (1.0 eq) in ethyl acetate is added dropwise to the vigorously stirred mixture over a period of approximately 45 minutes.[3][4]

-

The resulting yellow suspension is stirred at 70°C for an additional 2 hours.[3][4]

-

The reaction mixture is then cooled (e.g., to 10°C in an ice bath), and the resulting precipitate is collected by filtration.[3][4]

-

The solid is washed with ethyl acetate and tert-butyl methyl ether and then dried to a constant weight to afford IPrHCl as a colorless microcrystalline powder.[3] A typical yield for this step is approximately 81%.[4]

-

Quantitative Data

The physical, chemical, and spectroscopic properties of IPrHCl are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₇H₃₇ClN₂[1] |

| Molecular Weight | 425.06 g/mol [1] |

| Appearance | White to off-white crystalline powder[1][6] |

| Melting Point | 278°C (with decomposition)[1] |

| Solubility | Slightly soluble in water, soluble in methanol[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.2 (s, 12H)[7] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 153.8, 152.7, 151.2, 146.7, 135.0, 130.3, 129.1, 128.8, 126.7, 125.1, 124.5, 124.0, 120.2, 28.7, 26.3, 23.2[5] |

| Crystal Structure | To date, a crystal structure for IPrHCl has not been widely reported in the literature. However, numerous crystal structures of its deprotonated form (IPr) complexed to various metals have been determined. |

Visualizations

The following diagrams illustrate the synthetic pathways for IPrHCl and the overall workflow for its use as an NHC precursor.

References

- 1. 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | 250285-32-6 | Benchchem [benchchem.com]

- 2. General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System [organic-chemistry.org]

- 3. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]

- 4. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IPr.HCl | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | Imidazoles | Ambeed.com [ambeed.com]

- 6. Page loading... [guidechem.com]

- 7. WO2008036084A1 - Synthesis of 1,3 disubstituted imidazolium salts - Google Patents [patents.google.com]

Technical Guide: 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (CAS No. 250285-32-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical and physical properties, primary applications, and experimental protocols related to 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, a key precursor in modern catalysis and a compound of interest for its biological activities.

Core Properties

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, commonly known as IPr·HCl, is an organic salt that serves as a stable precursor to a widely used N-heterocyclic carbene (NHC) ligand.[1][2][3] Its bulky 2,6-diisopropylphenyl substituents provide significant steric protection and enhance the stability of the corresponding carbene and its metal complexes.[2][3]

Chemical and Physical Data

The quantitative properties of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 250285-32-6 | [4][5] |

| Molecular Formula | C₂₇H₃₇ClN₂ | [4][5] |

| Molecular Weight | 425.05 g/mol | [5][6] |

| Appearance | White to light yellow or light orange powder/crystal | [1][4][7] |

| Melting Point | 278 °C (decomposes) | [4][8] |

| Solubility | Soluble in methanol; slightly soluble in water | [1][4][7] |

| Purity | Typically ≥97% | [6] |

Structural Information

| Identifier | Value | Reference |

| InChI | 1S/C27H37N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-21H,1-8H3;1H/q+1;/p-1 | |

| SMILES | [Cl-].CC(C)c1cccc(C(C)C)c1-n2cc--INVALID-LINK---c3c(cccc3C(C)C)C(C)C |

Primary Uses and Applications

The predominant application of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is as a precursor to N-heterocyclic carbene (NHC) ligands in organometallic chemistry and catalysis.[1][2][3] These NHC ligands are integral to a variety of metal-catalyzed reactions.[2]

-

Catalyst Precursor : It is a stable and efficient precursor for the "IPr" NHC ligand, which is used in metal-catalyzed reactions such as cross-coupling (including Suzuki-Miyaura and Kumada coupling), hydrogenation, and olefin metathesis.[2][3][4][9] The resulting metal-carbene complexes, particularly with ruthenium, palladium, nickel, and copper, are valued for their high efficiency and stability.[1][2]

-

Organometallic Synthesis : This compound is extensively used in the preparation of well-defined metal complexes, which are crucial for the industrial-scale synthesis of fine chemicals and pharmaceuticals.[2]

-

Materials Science : It serves as a building block in the design of functional materials, ionic liquids, coordination polymers, and metal-organic frameworks (MOFs).[2][3]

-

Pharmaceutical and Biological Research : Recent studies have shown that 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride exhibits antiparasitic properties, particularly against Trypanosoma cruzi, the agent causing Chagas disease.[4][] Its mechanism is believed to involve the disruption of the parasite's redox balance.[4] It has also been investigated for its antimalarial potential.[11]

Experimental Protocols

Detailed methodologies for the synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride and its application in a catalytic reaction are provided below.

Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride

A common and efficient protocol for the preparation of this compound involves a two-step process.[4]

Step 1: Synthesis of 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene

-

To a 1000 mL round-bottom flask, add methanol (500 mL), 2,6-diisopropylaniline (63.8 mL, 340 mmol), glyoxal (40 wt% aqueous solution, 19 mL, 170 mmol), and formic acid (1 mL).[1]

-

Stir the reaction mixture at room temperature for 3 hours.[1]

-

Collect the resulting yellow precipitate by filtration and wash it with cold methanol.[1]

-

Dry the precipitate under vacuum overnight to yield the diazabutadiene intermediate.[1]

Step 2: Cyclization to form the Imidazolium Chloride

-

In a 5 L round-bottom flask, dissolve the dried diazabutadiene intermediate (200 g, 532 mmol) in ethyl acetate (2 L) with stirring.[1]

-

Cool the solution to 0°C.[1]

-

An alternative optimized protocol suggests reacting the diazabutadiene with paraformaldehyde and chlorotrimethylsilane in ethyl acetate at 70°C for 2 hours, which has been reported to achieve yields up to 90%.[4][12]

-

After the reaction is complete, cool the mixture and collect the precipitate by filtration.[12]

-

To purify, dissolve the precipitate in methanol (200 mL) and add sodium bicarbonate (15.0 g). Stir for 1 hour or until gas evolution ceases.[1]

-

Remove the solids by filtration.[1]

-

Reprecipitate the product from the filtrate by adding diethyl ether (250 mL).[1]

-

Collect the final product by filtration, wash with diethyl ether, and dry under vacuum to obtain a white powder.[1]

Application in a Catalytic Reaction: Cycloaddition of CO₂ to Epoxides

This protocol describes a typical application of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride as a catalyst component.[13]

-

Dry a 50 mL flask in an oven and then purge it with carbon dioxide (CO₂) under atmospheric pressure three times.[13]

-

To the flask, add 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (149 mg, 0.35 mmol), potassium carbonate (K₂CO₃, 48 mg, 0.35 mmol), and zinc bromide (ZnBr₂, 79 mg, 0.35 mmol).[13]

-

Inject 1,2-epoxyethylbenzene (2.1 mg, 17.5 mmol) and dimethyl sulfoxide (DMSO, 10 mL) into the flask.[13]

-

Supply CO₂ to the reaction via a balloon.[13]

-

Stir the reaction mixture at 80°C for 24 hours.[13]

-

After cooling, add water (200 mL) to the reaction mixture.[13]

-

Extract the mixture with dichloromethane (CH₂Cl₂, 3 x 20 mL).[13]

-

Filter the combined organic layers through a silica plug and concentrate under vacuum to yield the product, 4-phenyl-1,3-dioxolan-2-one.[7][13]

Visualized Workflows and Mechanisms

The following diagrams illustrate the key roles and mechanisms of action for 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride.

Role as an N-Heterocyclic Carbene (NHC) Precursor in Catalysis

This workflow demonstrates the generation of the active NHC ligand and its subsequent coordination to a metal center to form a catalyst for cross-coupling reactions.

Caption: Formation of an active NHC-metal catalyst from IPr·HCl.

Proposed Antiparasitic Mechanism of Action

This diagram illustrates the hypothesized mechanism by which 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride exerts its effect on parasites like Trypanosoma cruzi.

Caption: Disruption of parasite redox balance by IPr·HCl.

References

- 1. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride | 250285-32-6 [chemicalbook.com]

- 2. 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. leapchem.com [leapchem.com]

- 4. 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | 250285-32-6 | Benchchem [benchchem.com]

- 5. strem.com [strem.com]

- 6. scbt.com [scbt.com]

- 7. 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride | 250285-32-6 | TCI AMERICA [tcichemicals.com]

- 8. beta.lakeland.edu [beta.lakeland.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 11. media.malariaworld.org [media.malariaworld.org]

- 12. chemwhat.com [chemwhat.com]

- 13. 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride | 250285-32-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Introduction: The Rise of a Privileged Ligand

An In-depth Guide to the Mechanism of Action for IPr-Derived Catalysts

For Researchers, Scientists, and Drug Development Professionals

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the exceptional stability they confer upon metal centers.[1][2] Among the vast array of NHCs developed, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) has secured a privileged position.[2][3] Since its introduction by the Nolan group in 1999, the IPr ligand has become a benchmark, prized for its remarkable balance of steric bulk and electron-donating characteristics, which has proven optimal for a wide spectrum of catalytic transformations.[2][3]

The core of the IPr ligand's efficacy lies in its unique architecture. The bulky 2,6-diisopropylphenyl "wingtip" groups create a sterically hindered environment around the metal center. This steric shielding is crucial for stabilizing reactive intermediates and preventing catalyst decomposition pathways, such as bimolecular reactions, thereby increasing catalyst longevity and turnover numbers.[4] Concurrently, the carbene center is a powerful σ-donor, which enhances the electron density at the metal, facilitating key steps in catalytic cycles, such as oxidative addition.[5] This guide provides a detailed examination of the mechanism of action for IPr-derived catalysts, supported by quantitative data, experimental protocols, and visualizations of key pathways.

Core Mechanism of Action

The function of an IPr-derived catalyst is fundamentally linked to the ligand's influence on the elementary steps of a catalytic cycle. In the context of palladium-catalyzed cross-coupling reactions, which are vital in drug development, the IPr ligand modulates the key steps of oxidative addition, transmetalation, and reductive elimination.

-

Precatalyst Activation: Most IPr-Pd catalysts are introduced as stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species. Common precatalyst families include the (allyl)Pd(IPr)Cl and PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) types. The activation pathway is critical to the overall efficiency of the reaction. For (allyl)Pd(IPr)Cl systems, activation in the presence of an alcohol and a base is a common and efficient pathway to generate the active monoligated Pd(0) species.[3][6][7] The nature of the allyl group (e.g., cinnamyl, indenyl) can significantly affect the rate of this reduction.[6][8] The PEPPSI-IPr precatalyst is known for its remarkable air and moisture stability, and its activation is typically accomplished under the reaction conditions by an organometallic reagent or a β-hydride-containing solvent.

-

Oxidative Addition: The strong electron-donating nature of the IPr ligand increases the electron density on the Pd(0) center, which generally accelerates the rate-limiting oxidative addition of the aryl halide (Ar-X) to the metal.

-

Transmetalation: In reactions like the Suzuki-Miyaura coupling, the aryl group from an organoboron reagent is transferred to the palladium center. The steric bulk of the IPr ligand can influence this step, and a careful balance is needed to allow substrate approach without compromising stability.

-

Reductive Elimination: This is the final, product-forming step where the two coupled fragments are expelled from the metal center, regenerating the active Pd(0) catalyst. The steric hindrance imposed by the IPr ligand is widely considered to promote this step, preventing undesired side reactions and accelerating catalyst turnover.[5]

Data Presentation: Quantifying Ligand Effects

The selection of an NHC ligand is a critical parameter in catalyst design. The steric and electronic properties of ligands are quantified to enable rational catalyst selection. The IPr ligand is often benchmarked against other common NHCs like IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and their saturated (S) analogues (SIMes, SIPr).

Table 1: Comparison of Steric and Electronic Parameters for Common NHC Ligands

| Ligand | %Vbur (Percent Buried Volume)a | TEP (Tolman Electronic Parameter, cm-1)b | Key Characteristics |

| IPr | 45.5[5] | 2050[5] | Strong σ-donor, significant steric bulk.[5] |

| IPr * | 50.4[5] | 2052.7[5] | More sterically demanding than IPr.[5] |

| IMes | 37.9[5] | 2051[5] | Strong σ-donor, moderate steric bulk.[5] |

| SIPr | - | - | Saturated (imidazolidin-2-ylidene) backbone, often more electron-donating than IPr.[2][9] |

| ICy | - | - | Alkyl-substituted, strong σ-donor.[5] |

-

aPercent buried volume quantifies the steric bulk of the ligand around the metal center.[5]

-

bThe Tolman Electronic Parameter is determined from the C-O stretching frequency of a metal-carbonyl complex; a lower value indicates stronger electron donation.[5]

Table 2: Representative Performance of [IPr#-PEPPSI] in Suzuki-Miyaura Cross-Coupling

The following data illustrates the broad applicability of a modern, sterically demanding IPr-derived catalyst in the Suzuki-Miyaura coupling of various aryl chlorides.

| Entry | Aryl Chloride | Arylboronic Acid | Base | Solvent | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | NaOH | EtOH | 95[10] |

| 2 | 4-Chloroanisole | Phenylboronic acid | NaOH | EtOH | 96[10] |

| 3 | 2-Chlorotoluene | Phenylboronic acid | NaOH | EtOH | 92[10] |

| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | NaOH | EtOH | 85[10] |

Conditions: 1.0 mol% [IPr#-PEPPSI], 2.0 equiv. boronic acid, 3.0 equiv. NaOH, EtOH (0.25 M), room temperature, 16 h.[10]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of catalytic science. Below are representative protocols for the synthesis of a common IPr-Pd precatalyst and its application in a gold-catalyzed reaction.

Protocol 1: Synthesis of [(IPr)AuCl]

This protocol describes the synthesis of a versatile and stable gold(I) chloride complex bearing the IPr ligand, which is highly effective for alkyne hydration.

Materials:

-

(IPr)HBF₄ (Imidazolium salt)

-

Potassium tert-butoxide (KOtBu)

-

(Dimethyl sulfide)gold(I) chloride (AuCl(SMe₂))

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

-

Magnetic stirrer

Procedure:

-

In a glovebox or under an inert atmosphere, add (IPr)HBF₄ (1.0 equiv) and KOtBu (1.1 equiv) to a Schlenk flask.

-

Add anhydrous THF to the flask and stir the resulting suspension at room temperature for 1 hour to generate the free carbene in situ.

-

In a separate Schlenk flask, dissolve AuCl(SMe₂) (1.0 equiv) in anhydrous THF.

-

Slowly add the solution of AuCl(SMe₂) to the suspension of the free carbene at room temperature.

-

Stir the reaction mixture for 4-6 hours. The reaction progress can be monitored by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/pentane) to afford pure [(IPr)AuCl] as a white solid.

-

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: IPrAuCl-Catalyzed Hydration of a Terminal Alkyne

This procedure details the use of [(IPr)AuCl] for the efficient and regioselective conversion of a terminal alkyne to a methyl ketone.[1]

Materials:

-

[(IPr)AuCl] catalyst

-

Terminal alkyne (e.g., Phenylacetylene)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Schlenk tube or sealable vial

-

Magnetic stirrer and heating plate

-

Ethyl acetate, brine, anhydrous sodium sulfate for workup

-

Silica gel for chromatography

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add [(IPr)AuCl] (e.g., 6.2 mg, 0.01 mmol, 1 mol%).[1]

-

Add the terminal alkyne (e.g., Phenylacetylene, 102 mg, 1.0 mmol, 1.0 equiv).[1]

-

Add anhydrous 1,4-dioxane (2.0 mL) and deionized water (1.0 mL).[1]

-

Seal the tube and place it in a preheated oil bath at 80 °C.[1]

-

Stir the reaction mixture vigorously for 2-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.[1]

-

After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).[1]

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate eluent) to yield the pure methyl ketone (e.g., Acetophenone).[1]

Mandatory Visualizations

Diagrams created using Graphviz clarify complex mechanistic pathways and workflows.

Caption: General catalytic cycle for a Pd(IPr)-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Alcohol-mediated activation pathway for (allyl)Pd(IPr)Cl precatalysts.[6][11]

Caption: Experimental workflow for determining the Tolman Electronic Parameter (TEP) of an IPr ligand.[5]

Conclusion

The IPr ligand has profoundly shaped modern organometallic chemistry by providing a robust platform for the development of highly active and stable catalysts. Its mechanism of action is a synergistic interplay of steric and electronic effects that favorably influence every stage of the catalytic cycle, from precatalyst activation to product formation. For researchers in drug discovery and process development, a deep understanding of these mechanisms is paramount. It enables the rational design of experiments, the optimization of reaction conditions, and the troubleshooting of complex chemical transformations, ultimately accelerating the synthesis of novel molecular entities. The continued study of IPr and its derivatives promises to unlock even more efficient and selective catalytic systems for the challenges of modern synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl) | Semantic Scholar [semanticscholar.org]

- 8. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and bonding of [(SIPr)AgX] (X = Cl, Br, I and OTf) - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07977B [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Steric Properties of IPrHCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, commonly known as IPrHCl, is a pivotal precursor to one of the most widely utilized N-heterocyclic carbene (NHC) ligands in organometallic chemistry and catalysis.[1] The IPr ligand, derived from IPrHCl, is renowned for its unique combination of steric bulk and strong electron-donating character, which imparts exceptional stability and reactivity to a wide array of metal complexes.[1][2] This technical guide provides a comprehensive overview of the electronic and steric properties of IPrHCl, detailing the experimental protocols for their determination and presenting key data in a structured format to aid researchers in the rational design of catalysts and novel therapeutics.

Synthesis of IPrHCl

The synthesis of IPrHCl is a well-established, robust, and scalable two-step process that begins with the condensation of 2,6-diisopropylaniline with glyoxal to form a diimine intermediate. This is followed by cyclization with a formaldehyde equivalent in the presence of a chloride source.[1][3]

Experimental Protocol: Synthesis of IPrHCl

A widely adopted and efficient protocol for the synthesis of IPrHCl is as follows[3][4]:

Step 1: Synthesis of 1,4-Bis-(2,6-diisopropylphenyl)-1,4-diazabutadiene

-

To a solution of 2,6-diisopropylaniline (2 equivalents) in methanol, a 40% aqueous solution of glyoxal (1 equivalent) and a catalytic amount of acetic acid are added.

-

The mixture is stirred at room temperature, during which a yellow precipitate of the diimine forms.

-

The solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield the pure 1,4-bis-(2,6-diisopropylphenyl)-1,4-diazabutadiene.[3][4]

Step 2: Cyclization to form IPrHCl

-

The synthesized diazadiene and paraformaldehyde (1 equivalent) are suspended in ethyl acetate at an elevated temperature (typically around 70°C).[3][5]

-

A solution of chlorotrimethylsilane (TMSCl) (1 equivalent) in ethyl acetate is added dropwise to the stirred suspension.[3][5]

-

The reaction mixture is stirred for several hours at the same temperature, during which the IPrHCl product precipitates as a colorless microcrystalline powder.[3]

-

After cooling, the solid is collected by filtration, washed with ethyl acetate and tert-butyl methyl ether, and dried under vacuum to yield pure IPrHCl.[4]

Structural and Steric Properties

The steric bulk of the IPr ligand is a defining feature that plays a crucial role in stabilizing metal centers and influencing the selectivity of catalytic reactions.[2] This steric hindrance is primarily due to the two bulky 2,6-diisopropylphenyl groups attached to the nitrogen atoms of the imidazole ring.

Crystal Structure and Hydrogen Bonding

In the solid state, IPrHCl exhibits a dedicated C-H···Cl hydrogen bond between the acidic imidazolium proton (at the C2 position) and the chloride anion.[6] This interaction influences the electronic properties of the imidazolium salt.

Percent Buried Volume (%Vbur)

The most widely accepted method for quantifying the steric bulk of NHC ligands is the percent buried volume (%Vbur).[7] This parameter calculates the percentage of the volume of a sphere around a metal center that is occupied by the ligand.[2][7] A larger %Vbur indicates greater steric hindrance.

Experimental Protocol: Determination of Percent Buried Volume

-

Single Crystal X-ray Diffraction: A suitable single crystal of a metal complex containing the IPr ligand is grown. X-ray diffraction analysis is performed to obtain the precise atomic coordinates of the complex.

-

Computational Calculation: The crystallographic information file (CIF) is used as input for specialized software such as SambVca.[3] The software calculates the %Vbur by defining a sphere of a standard radius (typically 3.5 Å) around the metal center and determining the volume occupied by the van der Waals spheres of the ligand atoms within this sphere.

Table 1: Steric Properties of IPr Ligand in Metal Complexes

| Parameter | Value | Metal Complex | Comments |

| Percent Buried Volume (%Vbur) | 34.1% | (IPr)Pd(py)Cl2 | Calculated from a DFT optimized structure.[8] |

| 53% | (IPr)AuCl | A more sterically demanding analogue of IPr.[8] | |

| 54.5% | (IPr)AgCl | Demonstrates the significant steric shielding provided by IPr-type ligands.[8] |

Note: The %Vbur can vary depending on the metal center, its coordination geometry, and the specific computational method used.

Electronic Properties

The IPr ligand is a strong σ-donor, a property that contributes to the stability of its metal complexes and enhances their catalytic activity.[1] The electronic properties of IPrHCl and the corresponding IPr carbene can be probed using several spectroscopic and computational techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing IPrHCl and assessing its electronic environment. The chemical shift of the acidic imidazolium proton (NCHN) is particularly informative.

Experimental Protocol: NMR Spectroscopy

-

A sample of IPrHCl is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane).

Table 2: NMR Spectroscopic Data for IPrHCl

| Nucleus | Chemical Shift (δ) in DMSO-d6 [ppm] | Assignment |

| ¹H | 10.16 (br. s) | NCHN |

| 8.56, 8.55 (s) | NCHCHN | |

| 7.69 (t) | Ar-H | |

| 7.53 (d) | Ar-H | |

| 2.31-2.37 (m) | CH(CH3)2 | |

| 1.26, 1.16 (d) | CH(CH3)2 | |

| ¹³C | 144.8 | NCHN |

| 139.2, 131.9, 130.0, 126.2, 124.6 | Aromatic & Imidazole C | |

| 28.6 | CH(CH3)2 | |

| 24.1, 23.1 | CH(CH3)2 |

Data obtained from supporting information of a publication.[9] A downfield chemical shift for the NCHN proton is indicative of its acidic nature and the electron-withdrawing effect of the positively charged imidazolium ring.[10][11]

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a quantitative measure of the electron-donating ability of a ligand.[12] It is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a [LNi(CO)3] or a similar metal-carbonyl complex using infrared (IR) spectroscopy.[12] A lower ν(CO) frequency indicates a stronger electron-donating ligand.

Experimental Protocol: Determination of TEP

-

Synthesis of the Metal-Carbonyl Complex: The IPr carbene (generated in situ from IPrHCl and a base) is reacted with a suitable metal-carbonyl precursor, such as [Ni(CO)4] or an iridium carbonyl complex like [(NHC)Ir(CO)2Cl], to form the corresponding [ (IPr)M(CO)nXm ] complex.[12][13][14]

-

Infrared Spectroscopy: The IR spectrum of the purified metal-carbonyl complex is recorded.

-

Data Analysis: The frequency of the symmetric C-O stretching vibration (A1 mode) is identified and reported as the TEP value in cm-1.

Table 3: Comparative Tolman Electronic Parameters

| Ligand | TEP (νCO, A1 mode) [cm-1] | Reference Complex |

| P(tBu)3 | 2056.1 | [Ni(CO)3L] |

| IPr * | 2052.7 | [Ni(CO)3L] |

| IMes | 2051 | [Ni(CO)3L] |

IPr is a more sterically demanding analogue of IPr.[2] The TEP value for IPr is expected to be in a similar range, reflecting its strong electron-donating nature.[2]

Applications in Catalysis and Drug Development

The well-defined steric and electronic properties of the IPr ligand, derived from IPrHCl, have led to its widespread use in a multitude of catalytic applications, including cross-coupling reactions, olefin metathesis, and amination reactions.[1] In the realm of drug development, the structural motifs present in IPrHCl and its derivatives are of interest for their potential biological activities, with some studies showing promising activity against certain pathogens.

Conclusion

IPrHCl is a fundamentally important compound that serves as the gateway to the highly influential IPr N-heterocyclic carbene ligand. Its steric bulk, quantified by the percent buried volume, and its strong electron-donating ability, assessed by NMR spectroscopy and the Tolman Electronic Parameter, are key to its success in stabilizing reactive metal centers and promoting a wide range of catalytic transformations. The detailed experimental protocols and tabulated data provided in this guide offer a valuable resource for researchers seeking to harness the unique properties of IPrHCl in their scientific endeavors.

References

- 1. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A simply accessible organometallic system to gauge electronic properties of N-heterocyclic carbenes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02584A [pubs.rsc.org]

- 14. Quantifying and understanding the steric properties of N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), a widely used N-heterocyclic carbene (NHC) precursor in organic synthesis and catalysis. Understanding the solubility of this compound is critical for its effective use in various applications, from reaction setup and optimization to purification and formulation.

Core Concepts: Solubility Profile of IPr·HCl

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for IPr·HCl. It is important to note that solubility can be significantly influenced by temperature and the purity of both the solute and the solvent.

| Solvent | Temperature | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | 60°C (with heating and sonication) | 100 mg/mL | Product Data Sheet |

| In Vivo Formulation* | Ambient | ≥ 2.5 mg/mL (Clear Solution) | Product Data Sheet |

*In Vivo Formulation Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.

Qualitative Solubility Data

IPr·HCl exhibits good to moderate solubility in several common organic solvents, facilitating its use in a variety of chemical transformations.

| Solvent | Solubility Description |

| Dichloromethane | Good solubility |

| Chloroform | Good solubility |

| Acetone | Good solubility |

| Methanol | Soluble |

| Water | Slightly soluble |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following detailed experimental protocol, based on the gravimetric method, is provided. This method is robust and can be adapted for various organic solvents.

Principle

The gravimetric method involves preparing a saturated solution of the solute (IPr·HCl) in the solvent of interest at a constant temperature. A known volume of the clear, saturated supernatant is then carefully separated, and the solvent is evaporated. The mass of the remaining solid solute is measured, allowing for the calculation of solubility.

Materials and Equipment

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) of known purity

-

Solvent of interest (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Precision analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

Procedure

-

Sample Preparation: Add an excess amount of IPr·HCl to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Temperature Control: Monitor and maintain the temperature of the system to within ±0.1°C throughout the equilibration period.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. Immediately filter the solution through a syringe filter to remove any suspended microcrystals.

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed, dry container.

-

Record the total mass of the container and the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the IPr·HCl.

-

Dry the remaining solid to a constant weight.

-

Record the final mass of the container with the dried IPr·HCl.

-

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dried IPr·HCl / Volume of supernatant withdrawn) x 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of IPr·HCl solubility.

Caption: Workflow for determining the solubility of IPr·HCl.

Logical Relationship in Solubility-Dependent Processes

The solubility of IPr·HCl is a critical parameter that influences its utility in various chemical processes. The following diagram illustrates this logical relationship.

Caption: Influence of IPr·HCl solubility on process outcomes.

An In-depth Technical Guide to the Thermal Stability of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPrHCl)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl), a widely used N-heterocyclic carbene (NHC) precursor in organic synthesis and catalysis. Understanding the thermal properties of IPrHCl is crucial for its proper storage, handling, and application in various chemical processes, particularly those conducted at elevated temperatures.

Quantitative Thermal Stability Data

IPrHCl is recognized for its excellent thermal stability, a key attribute for its utility as a catalyst precursor in demanding reaction conditions.[1][2] The primary quantitative data available pertains to its melting point, which is consistently reported as a decomposition temperature, indicating that the compound degrades upon melting.

| Parameter | Value | Reference |

| Melting Point | 278 °C (with decomposition) | |

| Melting Point | 250 °C | |

| Physical Appearance | White to light yellow or light orange powder/crystal | [3] |

Note: The discrepancy in the reported melting/decomposition temperatures may arise from different experimental conditions, such as heating rate and purity of the sample.

Thermal Decomposition Mechanism

For imidazolium halides like IPrHCl, the primary thermal decomposition pathway is initiated by the nucleophilic attack of the halide anion on the alkyl or aryl substituents of the imidazolium cation.[2] This leads to the cleavage of the C-N bond, resulting in the formation of a haloalkane (or haloarene) and the corresponding 1-alkyl (or aryl) imidazole.[2] The imidazole ring itself is generally stable and does not tend to decompose under typical thermal analysis conditions.[2]

Experimental Protocols for Thermal Analysis

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for IPrHCl is not extensively published, standardized protocols for the thermal analysis of imidazolium salts and ionic liquids are well-established. These methodologies can be readily applied to IPrHCl to obtain detailed thermal stability profiles.

3.1. Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate for IPrHCl.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Procedure:

-

Sample Preparation: A small sample of IPrHCl (typically 4-8 mg) is accurately weighed and placed into an inert crucible, commonly made of alumina or platinum.[4][5] To ensure the removal of any absorbed water, which is common for imidazolium salts, the sample should be dried under vacuum at an elevated temperature (e.g., 50 °C) overnight prior to analysis.[6]

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation.[4][7]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature well above its decomposition point (e.g., 500-600 °C).[4][8] A constant heating rate, typically 5 or 10 °C/min, is applied.[4][5]

-

Data Analysis: The resulting data is a plot of mass loss versus temperature. The Tonset is determined as the temperature at which a significant deviation from the baseline mass is observed. The derivative of the TGA curve (DTG) is used to identify the temperature(s) of the maximum rate of mass loss.[4]

3.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It provides information on thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of IPrHCl, and to observe any other thermal transitions.

Instrumentation: A standard differential scanning calorimeter.

Experimental Procedure:

-

Sample Preparation: A small, accurately weighed sample of IPrHCl (typically 2-10 mg) is hermetically sealed in an aluminum pan.[9] For materials that may release gases upon decomposition, a pinhole lid can be used to allow for the controlled release of pressure.

-

Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, to maintain a stable and inert environment.

-

Temperature Program: The sample is subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) through the expected melting and decomposition range. An initial cooling and subsequent heating cycle can be used to investigate glass transitions and recrystallization behavior.

-

Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is determined from the peak of the endothermic melting transition. The area under the melting peak is integrated to calculate the enthalpy of fusion.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like IPrHCl.

Caption: Workflow for Thermal Stability Analysis of IPrHCl.

References

- 1. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride | 250285-32-6 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-depth Technical Guide to 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, commonly abbreviated as IPr·HCl, is an organic salt that serves as a crucial precursor to one of the most versatile and widely used N-heterocyclic carbenes (NHCs) in modern chemistry.[1] Due to the sterically demanding 2,6-diisopropylphenyl groups, the resulting IPr ligand exhibits exceptional thermal stability and steric bulk, which enhances catalyst performance and stability.[2] This technical guide provides a comprehensive review of IPr·HCl, covering its physical and chemical properties, detailed synthetic protocols, and its significant applications in catalysis and materials science.

Core Properties

IPr·HCl is a white to off-white crystalline powder.[1][3] Its high thermal stability and solubility in common organic solvents make it a convenient and reliable reagent in various synthetic applications.[4]

Physical and Chemical Data

The fundamental physical and chemical properties of IPr·HCl are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 250285-32-6 | [5][6][7] |

| Molecular Formula | C₂₇H₃₇ClN₂ | [5][6][8] |

| Molecular Weight | 425.05 g/mol | [7][8][9] |

| Appearance | White to off-white crystal/powder | [1][3][5] |

| Melting Point | 278 °C (decomposition) | [5][7] |

| Solubility | Slightly soluble in water; soluble in methanol and other organic solvents like dichloromethane and chloroform. | [4][5][10] |

| Sensitivity | Hygroscopic | [5][10] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the characterization of IPr·HCl. Key spectral data are presented below.

| Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference(s) |

| ¹H NMR | CDCl₃ | 8.11 (s, 2H, CH=N), 7.16 (m, 6H, CHₐᵣ), 2.95 (sept, 4H, CH(CH₃)₂), 1.21 (d, 24H, CH(CH₃)₂) | [11] |

| ¹³C NMR | CDCl₃ | 163.2 (CH=N), 148.1 (i-C), 136.8 (o-C), 125.3 (p-CH), 123.3 (m-CH), 28.2 (CH(CH₃)₂), 23.5 (CH(CH₃)₂) | [11] |

Synthesis of IPr·HCl

The synthesis of IPr·HCl is typically achieved through a two-step process.[12] The first step involves the condensation of two equivalents of 2,6-diisopropylaniline with one equivalent of glyoxal to form the corresponding N,N'-bis(2,6-diisopropylphenyl)ethylenediimine intermediate.[11][12] The subsequent step is the cyclization of this diimine intermediate with paraformaldehyde and a source of hydrochloric acid (such as HCl in dioxane or chlorotrimethylsilane) to yield the final imidazolium salt.[5][13][14]

Detailed Experimental Protocol

This protocol combines methodologies reported in the literature to provide a representative synthesis procedure.[1][11][15]

Step 1: Synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethylenediimine

-

To a 1000 mL round-bottom flask, add 2,6-diisopropylaniline (63.8 mL, 340 mmol), methanol (500 mL), and formic acid (1 mL).[15]

-

Stir the mixture at room temperature.[15]

-

Slowly add an aqueous solution of glyoxal (40 wt%, 19 mL, 170 mmol) to the flask.[15]

-

Continue stirring the reaction mixture at room temperature for 3 to 10 hours. A yellow precipitate will form within minutes.[11][14][15]

-

Collect the yellow precipitate by filtration and wash it with cold methanol.[15]

-

Dry the collected solid under vacuum overnight to yield the diimine intermediate. A typical yield is around 70-87%.[14][15]

Step 2: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

-

In a 5 L round-bottom flask, dissolve the dried diimine intermediate (200 g, 532 mmol) in ethyl acetate (2 L).[1][15]

-

Cool the resulting solution to 0 °C in an ice bath.[13]

-

In a separate flask, prepare a solution by adding paraformaldehyde (20.7 g, 690 mmol) to a 4N solution of HCl in dioxane (212 mL, 851 mmol). Stir this mixture for 10 minutes.[13][15]

-

Add the paraformaldehyde/HCl solution to the cooled diimine solution.[13]

-

Allow the reaction mixture to stir at room temperature for approximately 2 hours. A precipitate will form.[1][15]

-

Collect the precipitate by filtration.[1]

-

To purify, dissolve the crude product in methanol (200 mL) and add sodium bicarbonate (15.0 g) to neutralize any excess acid. Stir for 1 hour.[1]

-

Remove the solids by filtration. Reprecipitate the product from the filtrate by adding diethyl ether (250 mL).[1]

-

Collect the final white powder by filtration, wash with diethyl ether, and dry under vacuum. A typical yield is around 70%.[1]

Applications

The primary application of IPr·HCl is as a stable precursor for generating the IPr N-heterocyclic carbene ligand.[2] This ligand is then used to form highly active and stable metal complexes for a wide range of catalytic reactions.

Role in Catalysis

IPr·HCl is not catalytically active itself but is readily deprotonated to form the free carbene, which is a powerful ligand for transition metals like palladium, ruthenium, copper, and gold.[2][5] These IPr-metal complexes are effective catalysts for numerous organic transformations.

-

Cross-Coupling Reactions: IPr-ligated palladium complexes are exceptionally active in Suzuki-Miyaura, and other cross-coupling reactions, which are fundamental for forming carbon-carbon bonds.[4][5]

-

Olefin Metathesis: Ruthenium-based catalysts bearing IPr ligands are benchmarks in olefin metathesis, a powerful reaction for C=C bond formation.[2]

-

C-H Activation: The unique steric and electronic properties of the IPr ligand facilitate challenging C-H activation and functionalization reactions.[4][5]

-

Other Catalytic Reactions: It is also employed as a precursor for catalysts in hydrogenation, cycloisomerization, and carbonylation reactions.[1][2][4]

Other Applications

Beyond its dominant role in catalysis, IPr·HCl and its derivatives are utilized in other advanced fields:

-

Materials Science: IPr-Copper(I) complexes have been synthesized for potential use in organic light-emitting diodes (OLEDs) due to their luminescent properties.[1][5][10]

-

Pharmaceutical Synthesis: As a key reagent for robust catalytic systems, it is used in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][10]

Safety and Handling

IPr·HCl requires careful handling due to its potential hazards.

-

Irritation: It is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[6][10]

-

Handling: Always handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] The compound is hygroscopic and should be stored in a tightly closed container in a dry, cool place.[5][10]

References

- 1. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride | 250285-32-6 [chemicalbook.com]

- 2. 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. strem.com [strem.com]

- 4. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | 250285-32-6 | Benchchem [benchchem.com]

- 6. 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | C27H37ClN2 | CID 2734913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride 97 250285-32-6 [sigmaaldrich.com]

- 8. 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | 250285-32-6 | FB60752 [biosynth.com]

- 9. scbt.com [scbt.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]

- 14. chemwhat.com [chemwhat.com]

- 15. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Applications of IPrHCl in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl) is an air- and moisture-stable imidazolium salt that serves as a crucial precursor to the N-heterocyclic carbene (NHC) ligand, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).[1][2][3][4] The IPr ligand, known for its remarkable versatility, stability, and steric bulk, has become a cornerstone in organometallic chemistry and catalysis.[1] This document provides detailed application notes and protocols for the use of IPrHCl in various organic transformations, targeting researchers, scientists, and professionals in drug development.

Key Applications Overview

The IPr ligand, generated in situ from IPrHCl, is widely employed in a multitude of catalytic reactions. Its strong σ-donating ability and significant steric hindrance stabilize metal centers, leading to highly efficient and selective catalysts.[1] Key applications include:

-

Cross-Coupling Reactions: IPr-ligated metal complexes, particularly with palladium and nickel, are highly effective for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and α-arylation of ketones.[1][5][6][7]

-

Olefin Metathesis: IPr is a key ligand in second-generation Grubbs-type ruthenium catalysts, significantly enhancing their activity and stability in ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).[1][8]

-

Hydrogenation Reactions: Ruthenium complexes bearing the IPr ligand have shown high efficiency in the hydrogenation of various functional groups.[1]

-

Gold-Catalyzed Reactions: IPr-gold complexes are versatile catalysts for a range of transformations, including alkyne hydration.[1]

-

Copper-Catalyzed Reactions: IPr-copper complexes are utilized in reactions such as CO2 insertion and hydroamination.[1]

Synthesis of IPrHCl

A reliable and high-yielding protocol for the synthesis of IPrHCl involves the reaction of 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene with paraformaldehyde and a chloride source like chlorotrimethylsilane (TMSCl) in ethyl acetate.[2][3][9][10][11]

Experimental Protocol: Synthesis of IPrHCl[10][11]

-

Reaction Setup: A round-bottom flask is charged with ethyl acetate (EtOAc), 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene, and paraformaldehyde.

-

Heating: The mixture is heated to 70 °C.

-

Addition of TMSCl: A solution of chlorotrimethylsilane (TMSCl) in EtOAc is added dropwise with vigorous stirring.

-

Reaction: The resulting suspension is stirred at 70 °C for 2 hours.

-

Work-up: After cooling, the suspension is filtered, and the solid is washed with EtOAc and tert-butyl methyl ether (tBuOMe).

-

Drying: The solid is dried to yield IPrHCl as a colorless microcrystalline powder.

A high yield of 81% has been reported for this procedure.[3][4]

Application Note 1: Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. Palladium complexes bearing the IPr ligand exhibit exceptional activity in coupling aryl chlorides and bromides with arylboronic acids, even with sterically hindered substrates.[1][6][7]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride[6][7]

-

Catalyst System: (IPr)Pd(allyl)Cl / NaOtBu

-

General Procedure:

-

To a reaction vessel, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), NaOtBu (1.3 mmol), and the (IPr)Pd(allyl)Cl catalyst (0.01-1 mol%).

-

Add the desired solvent (e.g., dioxane, toluene).

-